![molecular formula C11H6Cl2N2S B2391573 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 910443-26-4](/img/structure/B2391573.png)

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is an imidazothiazole derivative . It is also known as CITCO . The compound has a molecular weight of 436.74 .

Synthesis Analysis

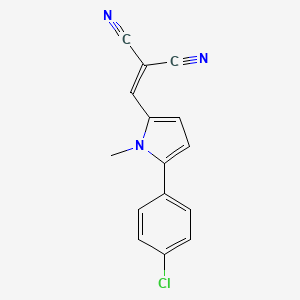

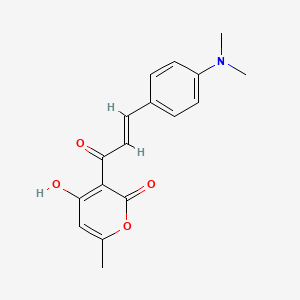

The detailed synthesis approach for the 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles is described in the Experimental section . All the synthesized derivatives were characterized by 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular formula of “6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is C11H6Cl2N2S . The average mass is 269.150 Da and the monoisotopic mass is 267.962860 Da .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195°C . It is soluble in DMSO (28 mg/mL) but insoluble in water .Scientific Research Applications

Antitubercular Activity

Imidazo-[2,1-b]-thiazole derivatives have shown promise as antimycobacterial agents. Researchers have designed and synthesized novel analogues of this compound, evaluating their activity against Mycobacterium tuberculosis (Mtb). Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited significant antitubercular activity with an IC50 of 2.32 μM against Mtb H37Ra. Another compound, IT06, also demonstrated activity against Mtb .

Constitutive Androstane Receptor (CAR) Activation

CITCO, an imidazothiazole derivative, stimulates the nuclear translocation of human constitutive androstane receptor (CAR). It has been used for activating both mouse and human CAR .

Anticancer Properties

Thiazoles, including imidazo-thiazoles, have been investigated for their anticancer potential. Some derivatives exhibit dose-dependent antiproliferative effects against various cancer cell lines, such as HT-29, A-549, MCF-7, and 3T3-L1 .

Anti-Inflammatory Activity

Polysubstituted thiazole derivatives have been explored for their anti-inflammatory effects. These compounds were evaluated using formalin-induced paw edema, demonstrating potential anti-inflammatory activity .

Molecular Docking Studies

Researchers have performed molecular docking and dynamics studies to understand the binding patterns and stability of protein–ligand complexes involving active imidazo-[2,1-b]-thiazole compounds. These investigations provide insights into their interactions with specific protein targets, such as Pantothenate synthetase of Mtb .

Formylation Reactions

6-Aryl imidazo-[2,1-b]-thiazoles have been used in formylation reactions, particularly via the Vilsmeier-Haack (V-H) reaction. This method allows the introduction of aldehyde functional groups into the compound structure .

Safety And Hazards

properties

IUPAC Name |

6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZQNAGYBJGLNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN3C=CSC3=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)

![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)

![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)

![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)

![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)

![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)